molecular formula C18H17N3O4S2 B2833693 4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920362-53-4

4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2833693
CAS RN: 920362-53-4
M. Wt: 403.47
InChI Key: DFBNPRVYEYTGTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, thiophene-substituted chalcones were cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . These were then refluxed with acetylacetone to obtain pyrimidopyrimidines . Nucleophilic substitution reactions were carried out with aniline to obtain the final compounds .

Scientific Research Applications

Synthesis and Biological Activities

  • A variety of heterocyclic compounds, including those with the benzenesulfonamide moiety, have been synthesized to explore their antimicrobial, anticancer, and enzyme inhibitory effects. For instance, compounds have been developed to target microbial pathogens and cancer cell lines, indicating the potential for therapeutic applications (Sarvaiya, Gulati, & Patel, 2019), (Küçükgüzel et al., 2013).

  • Research has also focused on the synthesis of benzenesulfonamide derivatives for inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. These studies suggest significant inhibitory effects on different isoenzymes, underscoring the chemical's potential in treating diseases related to enzyme dysfunction (Gul et al., 2016).

Antitumor and Anticancer Potential

  • Novel compounds derived from benzenesulfonamide have shown promising antitumor activity, surpassing that of known drugs in some cases. This suggests their potential in developing new anticancer therapies (Alqasoumi et al., 2009).

  • Additionally, the exploration of these compounds in biological evaluations against various cancer cell lines indicates a broad spectrum of activity. This includes studies on molecular docking and Density Functional Theory (DFT) calculations to understand their interaction with biological targets (Fahim & Shalaby, 2019).

Enzyme Inhibition for Disease Treatment

  • Benzenesulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer’s disease treatment. This demonstrates their potential as multifunctional agents in managing neurodegenerative disorders (Makhaeva et al., 2020).

Herbicidal and Agricultural Applications

  • Some studies have focused on the herbicidal activities of novel pyridazine derivatives, highlighting the potential of benzenesulfonamide-based compounds in agriculture for controlling weed growth and enhancing crop production (Xu et al., 2008).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, given the known activities of pyrimidines . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

properties

IUPAC Name

4-acetyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-11-25-18-9-8-16(20-21-18)17-3-2-12-26-17/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBNPRVYEYTGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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